3,4-Dimethylhexanal chemical properties and structure
3,4-Dimethylhexanal chemical properties and structure
An In-depth Technical Guide to 3,4-Dimethylhexanal: Chemical Properties and Structure
Introduction
3,4-Dimethylhexanal is an organic compound classified as a branched aliphatic aldehyde. Its structure, characterized by a hexanal (B45976) backbone with methyl groups at the third and fourth carbon positions, results in stereoisomerism and specific chemical behaviors. This document provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and structural characteristics of 3,4-Dimethylhexanal, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Identifiers
The molecular structure of 3,4-Dimethylhexanal consists of a six-carbon chain with a terminal aldehyde group. Two methyl substituents are located at the C3 and C4 positions. Due to the two chiral centers at these positions, the molecule can exist as four possible stereoisomers (two pairs of enantiomers).
Caption: 2D structure of 3,4-Dimethylhexanal.
Data Presentation: Chemical Identifiers
For precise identification and reference in scientific literature and databases, the following identifiers are used for 3,4-Dimethylhexanal.
| Identifier | Value | Citation(s) |
| IUPAC Name | 3,4-dimethylhexanal | [1] |
| CAS Number | 27608-05-5 | [1][2] |
| Molecular Formula | C₈H₁₆O | [1][2] |
| SMILES | CCC(C)C(C)CC=O | [1][2] |
| InChI | InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 | [1][2] |
| InChIKey | AFFOREKIFCONEL-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of 3,4-Dimethylhexanal are crucial for predicting its behavior in various chemical and biological systems. While experimental data for some properties are scarce, computed values provide reliable estimates.
Data Presentation: Quantitative Properties
| Property | Value | Type | Citation(s) |
| Molecular Weight | 128.21 g/mol | Computed | [1][2] |
| XLogP3-AA (LogP) | 2.3 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1][2] |
| Rotatable Bond Count | 4 | Computed | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | Computed | [1][2] |
| Complexity | 78.6 | Computed | [1][2] |
| Boiling Point | Not available | Experimental | |
| Density | Not available | Experimental |
Note on Physical Properties: Experimental values for boiling point and density are not readily found in the cited literature. However, based on the related alkane, 3,4-dimethylhexane (B165660) (boiling point ~117-119°C), it can be inferred that 3,4-Dimethylhexanal will have a higher boiling point due to the polar aldehyde group. Qualitatively, its solubility is expected to be low in water but high in common organic solvents, a characteristic shared by similar aldehydes like 4,4-Dimethylhexanal.[3]
Experimental Protocols: Synthesis
A common and effective method for the synthesis of 3,4-Dimethylhexanal is the hydroboration-oxidation of the corresponding alkene, 3,4-dimethyl-1-hexene.[4] This two-step reaction sequence provides anti-Markovnikov addition of water across the double bond, yielding the terminal aldehyde after oxidation.[5][6]
Caption: Synthesis workflow for 3,4-Dimethylhexanal.
Methodology: Hydroboration-Oxidation
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Hydroboration:
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The starting material, 3,4-dimethyl-1-hexene, is dissolved in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
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A solution of borane-THF complex (BH₃•THF) is added dropwise to the alkene solution at a controlled temperature, usually 0°C.
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The reaction mixture is stirred and allowed to warm to room temperature for a period sufficient to ensure complete formation of the trialkylborane intermediate. The reaction proceeds via a concerted syn-addition mechanism.[5][6]
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-
Oxidation:
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The trialkylborane intermediate is not isolated. The reaction mixture is cooled again in an ice bath.
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An aqueous solution of sodium hydroxide (B78521) (NaOH) is added, followed by the slow, careful addition of hydrogen peroxide (H₂O₂). This step is exothermic and must be controlled.
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The oxidation of the carbon-boron bond to a carbon-oxygen bond occurs with retention of stereochemistry.[6]
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After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion.
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-
Work-up and Purification:
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The aqueous and organic layers are separated.
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The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
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The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The resulting crude product, 3,4-Dimethylhexanal, can be purified by fractional distillation.
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Chemical Reactivity
The primary site of reactivity in 3,4-Dimethylhexanal is the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:
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Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 3,4-dimethylhexanoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
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Reduction: Can be reduced to the primary alcohol, 3,4-dimethyl-1-hexanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds to form secondary alcohols. It can also react with alcohols to form hemiacetals and acetals, or with amines to form imines.
Analytical Characterization
While specific spectra for 3,4-Dimethylhexanal are not available in the cited public databases, its structure can be confirmed using standard analytical techniques. The expected spectral features are:
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Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretch of the aldehyde would appear around 1720-1740 cm⁻¹. Another characteristic feature would be the two C-H stretching bands of the aldehyde proton, typically found between 2700-2850 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A highly deshielded signal for the aldehyde proton (-CHO) would be expected around 9-10 ppm. Signals for the protons on the carbons adjacent to the carbonyl group (α-protons) would appear around 2.2-2.5 ppm. The remaining aliphatic protons would resonate in the 0.8-1.7 ppm range.
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¹³C NMR: The carbonyl carbon would produce a distinct signal far downfield, typically in the range of 190-205 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.
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-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely show characteristic losses of alkyl fragments and a prominent peak corresponding to the McLafferty rearrangement if structurally feasible.
References
- 1. 3,4-Dimethylhexanal | C8H16O | CID 19349186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solved Devise a synthesis to prepare 3,4-dimethylhexanal | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
